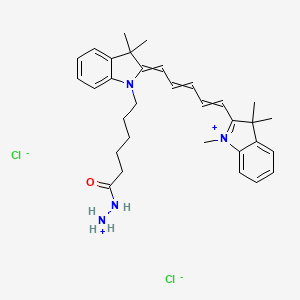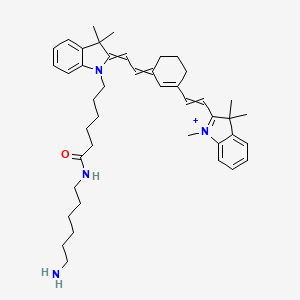
ダパコナゾール
説明
科学的研究の応用
Dapaconazole has several scientific research applications:
Chemistry: Used as a model compound to study imidazole chemistry and trifluoromethylbenzene derivatives.
Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.
Medicine: Explored as a potential treatment for fungal infections, particularly those resistant to other antifungal agents.
Industry: Potential applications in the development of antifungal coatings and materials
作用機序
ダパコナゾールは、真菌細胞膜の必須成分であるエルゴステロールの生合成に不可欠な酵素であるラノステロール14α-脱メチラーゼ(CYP51A1)を阻害することによって、抗真菌効果を発揮します。 エルゴステロールの産生を阻害することで、ダパコナゾールは真菌細胞膜の完全性を損ない、細胞死をもたらします .
類似の化合物との比較
類似の化合物
ケトコナゾール: 同様の作用機序を持つ別のイミダゾール系抗真菌剤です。
フルコナゾール: より広範囲の活性を示すトリアゾール系抗真菌剤です。
イトラコナゾール: 特定の真菌に対して効力が向上したトリアゾール系抗真菌剤です.
独自性
ダパコナゾールは、抗真菌活性と薬物動態特性を高めるトリフルオロメチル基を含む、特定の構造により独自性があります。 他のイミダゾール系およびトリアゾール系抗真菌剤と比較して、ダパコナゾールは、特定の耐性真菌株に対して効力を向上させる可能性があります .
生化学分析
Biochemical Properties
Dapaconazole interacts with several Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . The nature of these interactions involves the inhibition of these enzymes, with varying degrees of potency . For instance, dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A .
Cellular Effects
The cellular effects of Dapaconazole are primarily related to its inhibitory action on the CYP enzymes. By inhibiting these enzymes, Dapaconazole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular processes influenced by Dapaconazole is not currently available.
Molecular Mechanism
The molecular mechanism of Dapaconazole involves its interaction with CYP enzymes. It acts as an inhibitor of these enzymes, thereby affecting the metabolic processes that these enzymes are involved in
Metabolic Pathways
Dapaconazole is involved in the metabolic pathways mediated by the CYP enzymes . Detailed information about the specific metabolic pathways that Dapaconazole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available.
準備方法
合成経路と反応条件
具体的な合成経路と反応条件は広く公表されていませんが、一般的にはハロゲン化、求核置換、環化反応など、複数段階の有機合成技術が含まれます .
工業的製造方法
ダパコナゾールの工業的製造方法は、収率と純度を最適化した、大規模な有機合成プロセスを含む可能性があります。 これらの方法には、高効率反応器の使用、反応条件の精密制御、結晶化やクロマトグラフィーなどの高度な精製技術が含まれます .
化学反応の分析
反応の種類
ダパコナゾールは、次のようなさまざまな化学反応を起こします。
酸化: 肝臓のシトクロムP450酵素によって酸化される可能性があります。
還元: 還元反応は特定の条件下で起こる可能性がありますが、それほど一般的ではありません。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応条件は、通常、制御された温度、ジメチルスルホキシドなどの溶媒、反応速度を高めるための触媒が含まれます .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により水酸化代謝物が生成される可能性があり、置換反応によりさまざまな置換イミダゾール誘導体が生成される可能性があります .
科学研究の応用
ダパコナゾールには、いくつかの科学研究の応用があります。
化学: イミダゾール化学とトリフルオロメチルベンゼン誘導体の研究のためのモデル化合物として使用されます。
生物学: 抗真菌特性と真菌細胞膜との相互作用について調査されています。
医学: 特に他の抗真菌剤に対して耐性を示す真菌感染症の治療法として探索されています。
類似化合物との比較
Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal with enhanced potency against certain fungi.
Uniqueness
Dapaconazole is unique due to its specific structure, which includes trifluoromethyl groups that enhance its antifungal activity and pharmacokinetic properties. Compared to other imidazole and triazole antifungals, dapaconazole may offer improved efficacy against certain resistant fungal strains .
特性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHXHWSMYFWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269726-67-1 | |
| Record name | Dapaconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAPACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?
A1: Dapaconazole is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Dapaconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]
Q2: Has Dapaconazole demonstrated efficacy against specific fungal infections in clinical trials?
A2: Yes, clinical trials have shown promising results for Dapaconazole in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that Dapaconazole tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with Dapaconazole also exhibiting a good safety profile. []
Q3: Are there concerns about potential drug interactions with Dapaconazole?
A3: Research suggests that Dapaconazole has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that Dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.
Q4: What are the potential advantages of Dapaconazole compared to existing antifungal treatments?
A4: While further research is necessary, some studies suggest potential advantages of Dapaconazole over existing treatments. For example, in the treatment of Pityriasis versicolor, Dapaconazole demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for Dapaconazole, which might offer improved efficacy and reduced side effects. [, ]
Q5: What is the current state of research on Dapaconazole, and what are the future directions?
A5: Current research on Dapaconazole includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of Dapaconazole. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)








